(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid
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Overview
Description
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective protection of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and protect groups under controlled conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl chloroformate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acids with different protecting groups .
Scientific Research Applications
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under acidic or hydrogenation conditions, allowing for the controlled release of the free amino group .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-6-(tert-butoxycarbonylamino)-6-oxohexanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group.
(S)-2-Amino-6-(fluorenylmethoxycarbonylamino)-6-oxohexanoic acid: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
(S)-2-Amino-6-(benzyloxycarbonylamino)-6-oxohexanoic acid is unique due to its benzyloxycarbonyl protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Properties
CAS No. |
83793-27-5 |
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Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-amino-6-oxo-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H18N2O5/c15-11(13(18)19)7-4-8-12(17)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,15H2,(H,18,19)(H,16,17,20) |
InChI Key |
DAJNQRSAOOCCDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CCCC(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)CCCC(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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